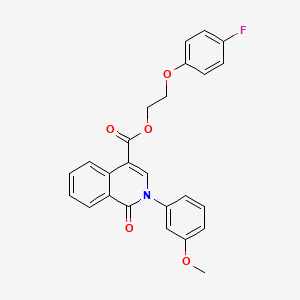
2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C25H20FNO5 and its molecular weight is 433.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The chemical structure of 2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can be represented as follows:
- Molecular Formula : C21H20FNO4
- Molecular Weight : 373.39 g/mol
This compound features a fluorophenoxy group, which is known to enhance lipophilicity and potentially improve bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline exhibit significant anticancer properties. For example, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell survival and proliferation. In particular, it has been suggested that it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth.
Antimicrobial Properties
The antimicrobial activity of the compound has also been evaluated. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria.
- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Bacillus subtilis at concentrations ranging from 50 to 100 µg/mL.
Neuroprotective Effects
There is emerging evidence suggesting that isoquinoline derivatives may have neuroprotective properties. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.
- Case Study : A study involving neuroblastoma cells indicated that treatment with the compound resulted in reduced oxidative stress and improved cell viability under neurotoxic conditions.
Research Findings Summary Table
科学研究应用
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
-
Neuroprotective Effects
- Isoquinolines are known for their neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through the mitochondrial pathway, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial properties of various isoquinoline derivatives. The study found that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Data Table: Summary of Applications
属性
IUPAC Name |
2-(4-fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5/c1-30-20-6-4-5-18(15-20)27-16-23(21-7-2-3-8-22(21)24(27)28)25(29)32-14-13-31-19-11-9-17(26)10-12-19/h2-12,15-16H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUHSVUVELVBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













